Tetrabutylammonium fluoride dihydrofluoride

Vue d'ensemble

Description

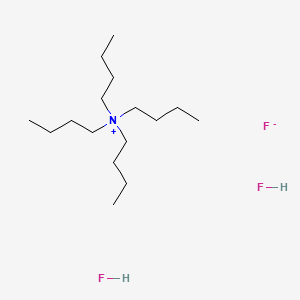

Tetrabutylammonium fluoride dihydrofluoride (TBAF.2HF) is a compound that is used in various scientific experiments and research. It is a quaternary ammonium salt, which is a type of organic compound that is made up of a positively charged nitrogen atom surrounded by four alkyl groups. It is an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. This makes it a useful reagent in many scientific experiments and research. TBAF.2HF has many applications in scientific research, including synthesis, catalysis, and extraction.2HF, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. We will also discuss potential future directions for research involving TBAF.2HF.

Applications De Recherche Scientifique

Fluorinating Agent and Synthetic Equivalent

Tetrabutylammonium difluorotriphenylstannate, a closely related compound, serves as a novel fluorinating agent and anhydrous synthetic equivalent to TBAF, showcasing stability up to 210°C and resistance to hydration. This quality makes it suitable for enolsilylether alkylations with alkyl bromides, yielding good to quantitative results even when stored unprotected from moisture for years (Gingras, 1991).

Anhydrous Synthesis

Anhydrous tetrabutylammonium fluoride can be prepared via nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide, demonstrating its stability against Hofmann elimination and its catalytic utility in decomposition reactions (Sun & DiMagno, 2005).

Organofluorine Compound Synthesis

A semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found efficient for preparing organofluorine compounds through facile fluoride-ion exchange with organohalides, providing a simple alternative to 'anhydrous' TBAF (Bhadury, Pandey, & Jaiswal, 1995).

Silicon-Carbon Bond Cleavage

Tetrabutylammonium triphenyldifluorosilicate (TBAT) has been employed as a fluoride source for the cleavage of silicon-carbon bonds, facilitating the generation of in situ carbanions that coupled with various electrophiles, including aldehydes and ketones, in moderate to high yields. This highlights TBAT's superiority in terms of handling and reactivity compared to TBAF (Pilcher & DeShong, 1996).

Catalyst in Organic Reactions

TBAF acts as an efficient catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide under solventless conditions, yielding 5-substituted 1H-tetrazoles under mild conditions with high yields (Amantini et al., 2004).

Tetrabutylammonium bifluoride/potassium bifluoride mixtures effectively nucleophilically open sugar-derived epoxides with fluoride, offering a stable and accessible route to fluorinated carbohydrate products (Nan et al., 2017).

Mécanisme D'action

Target of Action

Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, this compound is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .

Result of Action

The result of this compound’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, this compound in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, this compound gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet this compound and anhydrous this compound show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of this compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium fluoride dihydrofluoride is a powerful catalyst and is used in the regioselective opening of epoxides with activated aromatic and heteroaromatic chlorides . It is soluble in water and tetrahydrofuran, and is utilized as a base in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .

Cellular Effects

It is known that the efficiency of desilylation of uridine and cytidine is greatly dependent on the water content of the this compound reagent .

Molecular Mechanism

It is known that it can act as a genuine surrogate for TBAF, as well as a reservoir for rapidly-reversible release of traces of it .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound samples are almost always hydrated, resulting in the formation of bifluoride (HF2-) hydroxide (OH-) as well as fluoride . The nature of the fluoride is uncertain because this compound samples are almost always hydrated .

Metabolic Pathways

It is known that it is used as a source of fluoride ion in organic solvents .

Propriétés

IUPAC Name |

tetrabutylazanium;fluoride;dihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQMNWIADOAJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471859 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99337-56-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)